5-Fluoro Benzimidazole Linker Increases Mouse Oral Plasma Drug Levels vs. Non-Fluorinated Benzimidazole Analog While Maintaining Pan-Genotype HCV Potency
In a head-to-head comparison within the same lead optimization series, 5-fluoro substitution on the benzimidazole linker (analogs 18 and 29) increased drug plasma levels after oral dosing in mice compared to the corresponding non-fluorinated benzimidazole analogs. [1] Crucially, this PK improvement was achieved without sacrificing antiviral potency: the fluorobenzimidazole compounds maintained nearly identical potencies against HCV genotypes 1-4 and 6 replicons. [2] The underlying mechanism involves fluorine-mediated reduction of benzimidazole nitrogen basicity, which decreases pKa and improves membrane permeability and metabolic stability. [3]
| Evidence Dimension | Oral pharmacokinetics (drug plasma levels) in mice |
|---|---|
| Target Compound Data | Increased plasma levels (quantitative fold-change not specified in abstract; qualitative improvement reported as 'increased') |
| Comparator Or Baseline | Non-fluorinated benzimidazole analogs (same core scaffold without 5-fluoro substitution) |
| Quantified Difference | Improved oral PK (plasma levels increased) while maintaining nearly identical replicon potency |
| Conditions | Oral dosing in mice; HCV genotypes 1-4 and 6 replicon assays |
Why This Matters
This demonstrates that 5-fluoro substitution on the benzimidazole core confers a tangible oral PK advantage without potency trade-off, making it a preferred building block for orally administered drug candidates.
- [1] Randolph JT, Flentge CA, Donner P, et al. Discovery of fluorobenzimidazole HCV NS5A inhibitors. Bioorg Med Chem Lett. 2016;26(22):5462-5467. View Source
- [2] Randolph JT, Flentge CA, Donner P, et al. Discovery of fluorobenzimidazole HCV NS5A inhibitors. Bioorg Med Chem Lett. 2016;26(22):5462-5467. (Scite.ai contextual excerpt) View Source
- [3] Randolph JT, Flentge CA, Donner P, et al. Discovery of fluorobenzimidazole HCV NS5A inhibitors. Bioorg Med Chem Lett. 2016;26(22):5462-5467. (Hypothesis on halogenation decreasing basicity) View Source
